REACTION_CXSMILES
|
CC1C(C)=CC=CC=1OCCCC(N1C2C(=C(C3C=CC(COC(NCC(OC)=O)=O)=CC=3)C=CC=2)CCC1)=O.C(=O)(OC1C=CC([N+]([O-])=O)=CC=1)OCC1C=CC(C2C=CC=C3C=2CCCN3C(=O)CCCOC2C=CC=C(C)C=2C)=CC=1.[C:85](=[O:105])(OC1C=CC([N+]([O-])=O)=CC=1)[O:86][CH2:87][C:88]1[CH:93]=[CH:92][C:91]([Br:94])=[CH:90][N:89]=1.Cl.NCC(OC)=O.Cl.[NH2:114][CH2:115][CH2:116][C:117]([O:119][CH3:120])=[O:118]>>[Br:94][C:91]1[CH:92]=[CH:93][C:88]([CH2:87][O:86][C:85]([NH:114][CH2:115][CH2:116][C:117]([O:119][CH3:120])=[O:118])=[O:105])=[N:89][CH:90]=1 |f:3.4,5.6|
|
Name
|
methyl 2-((4-(1-(4-(2,3-dimethylphenoxy)butanoyl)-1,2,3,4-tetrahydroquinolin-5-yl)benzyloxy)carbonylamino)acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(OCCCC(=O)N2CCCC3=C(C=CC=C23)C2=CC=C(COC(=O)NCC(=O)OC)C=C2)C=CC=C1C
|
Name
|
4-(1-(4-(2,3-dimethylphenoxy)butanoyl)-1,2,3,4-tetrahydroquinolin-5-yl)benzyl 4-nitrophenyl carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OCC1=CC=C(C=C1)C1=C2CCCN(C2=CC=C1)C(CCCOC1=C(C(=CC=C1)C)C)=O)(OC1=CC=C(C=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OCC1=NC=C(C=C1)Br)(OC1=CC=C(C=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NCC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.NCCC(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)COC(=O)NCCC(=O)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |